Cas no 1340435-96-2 (1-(3-fluorobenzoyl)azetidin-3-amine)
1-(3-fluorobenzoyl)azetidin-3-amine Chemical and Physical Properties
Names and Identifiers
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- Methanone, (3-amino-1-azetidinyl)(3-fluorophenyl)-
- 1-(3-fluorobenzoyl)azetidin-3-amine
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- Inchi: 1S/C10H11FN2O/c11-8-3-1-2-7(4-8)10(14)13-5-9(12)6-13/h1-4,9H,5-6,12H2
- InChI Key: VOIFSIPWSUZTBX-UHFFFAOYSA-N
- SMILES: C(N1CC(N)C1)(C1=CC=CC(F)=C1)=O
Experimental Properties
- Density: 1.287±0.06 g/cm3(Predicted)
- Boiling Point: 338.0±37.0 °C(Predicted)
- pka: 6.85±0.20(Predicted)
1-(3-fluorobenzoyl)azetidin-3-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | F125806-100mg |
1-(3-fluorobenzoyl)azetidin-3-amine |
1340435-96-2 | 100mg |
$ 135.00 | 2022-06-05 | ||
| TRC | F125806-500mg |
1-(3-fluorobenzoyl)azetidin-3-amine |
1340435-96-2 | 500mg |
$ 525.00 | 2022-06-05 | ||
| TRC | F125806-1g |
1-(3-fluorobenzoyl)azetidin-3-amine |
1340435-96-2 | 1g |
$ 815.00 | 2022-06-05 | ||
| Life Chemicals | F1908-0774-0.25g |
1-(3-fluorobenzoyl)azetidin-3-amine |
1340435-96-2 | 95%+ | 0.25g |
$551.0 | 2023-09-07 | |
| Life Chemicals | F1908-0774-0.5g |
1-(3-fluorobenzoyl)azetidin-3-amine |
1340435-96-2 | 95%+ | 0.5g |
$580.0 | 2023-09-07 | |
| Life Chemicals | F1908-0774-1g |
1-(3-fluorobenzoyl)azetidin-3-amine |
1340435-96-2 | 95%+ | 1g |
$611.0 | 2023-09-07 | |
| Life Chemicals | F1908-0774-2.5g |
1-(3-fluorobenzoyl)azetidin-3-amine |
1340435-96-2 | 95%+ | 2.5g |
$1222.0 | 2023-09-07 | |
| Life Chemicals | F1908-0774-5g |
1-(3-fluorobenzoyl)azetidin-3-amine |
1340435-96-2 | 95%+ | 5g |
$1833.0 | 2023-09-07 | |
| Life Chemicals | F1908-0774-10g |
1-(3-fluorobenzoyl)azetidin-3-amine |
1340435-96-2 | 95%+ | 10g |
$2566.0 | 2023-09-07 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1666381-250mg |
(3-Aminoazetidin-1-yl)(3-fluorophenyl)methanone |
1340435-96-2 | 98% | 250mg |
¥8437.00 | 2024-08-09 |
1-(3-fluorobenzoyl)azetidin-3-amine Related Literature
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Xing Zhao,Lu Bai,Rui-Ying Bao,Zheng-Ying Liu,Ming-Bo Yang,Wei Yang RSC Adv., 2017,7, 46297-46305
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Craig A. Kelly,David R. Rosseinsky Phys. Chem. Chem. Phys., 2001,3, 2086-2090
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Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
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4. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
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Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
Additional information on 1-(3-fluorobenzoyl)azetidin-3-amine
Introduction to 1-(3-fluorobenzoyl)azetidin-3-amine (CAS No. 1340435-96-2) in Modern Chemical and Pharmaceutical Research
The compound 1-(3-fluorobenzoyl)azetidin-3-amine, identified by the CAS number 1340435-96-2, represents a significant advancement in the field of medicinal chemistry and pharmacology. This heterocyclic amide derivative has garnered considerable attention due to its unique structural features and promising biological activities. The presence of a fluorobenzoyl moiety and an azetidine ring system imparts distinct electronic and steric properties, making it a valuable scaffold for the development of novel therapeutic agents.
In recent years, the pharmaceutical industry has increasingly focused on designing molecules that exhibit high selectivity and efficacy while minimizing off-target effects. The fluorine atom in the 3-position of the benzoyl group is particularly noteworthy, as it can modulate metabolic stability, binding affinity, and pharmacokinetic profiles. This modification has been widely employed in drug discovery to enhance the bioavailability and therapeutic potential of small molecules. The azetidine ring, a five-membered nitrogen-containing heterocycle, further contributes to the compound's structural diversity, enabling interactions with biological targets in unique ways.
One of the most compelling aspects of 1-(3-fluorobenzoyl)azetidin-3-amine is its potential application in the treatment of various diseases, particularly those involving inflammatory and immunological pathways. Emerging research suggests that this compound may possess inhibitory properties against certain enzymes and receptors implicated in chronic inflammatory disorders. The fluorobenzoyl moiety has been shown to enhance binding interactions with specific protein targets, potentially leading to more potent and selective inhibitors compared to their non-fluorinated counterparts.
Recent studies have demonstrated that derivatives of azetidine have shown promise in modulating immune responses, making them attractive candidates for therapeutic intervention in autoimmune diseases and cancer immunotherapy. The structural flexibility of the azetidine ring allows for precise tuning of molecular interactions, enabling the design of compounds that can selectively engage with disease-relevant pathways. Furthermore, computational modeling and molecular dynamics simulations have been instrumental in understanding how modifications at the 3-position of the fluorobenzoyl group influence binding affinity and pharmacokinetic behavior.
The synthesis of 1-(3-fluorobenzoyl)azetidin-3-amine involves sophisticated organic transformations that highlight the intersection of synthetic chemistry and medicinal chemistry. Advanced methodologies, such as transition-metal-catalyzed cross-coupling reactions and asymmetric hydrogenation, have been employed to construct the desired heterocyclic framework with high enantioselectivity. These synthetic strategies not only facilitate access to complex molecular architectures but also contribute to green chemistry principles by optimizing reaction efficiency and minimizing waste.
From a clinical perspective, the development of novel therapeutic agents like 1-(3-fluorobenzoyl)azetidin-3-amine is driven by the need for more effective treatments with improved safety profiles. Preclinical studies have indicated that this compound exhibits favorable pharmacokinetic properties, including reasonable oral bioavailability and moderate metabolic clearance rates. These characteristics are critical for ensuring therapeutic efficacy while reducing potential side effects. Additionally, its chemical stability under various storage conditions makes it a practical candidate for further clinical development.
The role of computational chemistry in drug discovery cannot be overstated, particularly when dealing with complex molecules like 1-(3-fluorobenzoyl)azetidin-3-amine. High-throughput virtual screening (HTVS) combined with machine learning algorithms has enabled researchers to rapidly identify promising candidates from large chemical libraries. By leveraging these computational tools, scientists can predict binding affinities, optimize molecular structures, and identify key pharmacophores with unprecedented speed and accuracy.
In conclusion, 1-(3-fluorobenzoyl)azetidin-3-amine (CAS No. 1340435-96-2) represents a compelling example of how structural innovation in medicinal chemistry can lead to novel therapeutic opportunities. Its unique combination of a fluorobenzoyl group and an azetidine ring system provides a versatile platform for designing molecules with enhanced biological activity and improved pharmacokinetic profiles. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in the development of next-generation pharmaceuticals.
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